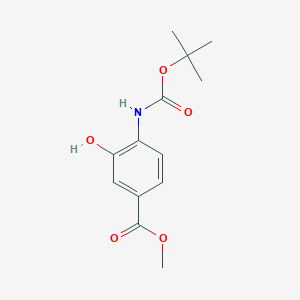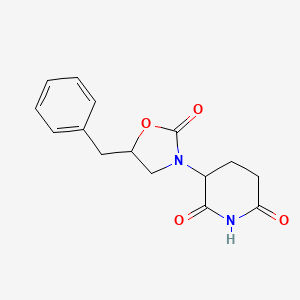
3-(5-Benzyl-2-oxooxazolidin-3-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione is a heterocyclic compound that features both an oxazolidinone and a piperidine-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach includes the treatment of N-substituted glycidylcarbamates with triazabicyclodecene catalysis, which facilitates the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as the use of high-yield cyclization reactions and efficient purification techniques, are likely employed.
Chemical Reactions Analysis
Types of Reactions
3-(5-Benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine compounds for cyclization, triazabicyclodecene for catalysis, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
3-(5-Benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(5-benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as bacterial ribosomes, which can inhibit protein synthesis. The oxazolidinone ring is known to bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic that also targets bacterial ribosomes.
Tedizolid: Another oxazolidinone with similar antibacterial properties.
Contezolid: A newer oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Uniqueness
3-(5-Benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione is unique due to its combined oxazolidinone and piperidine-dione structure, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.
Properties
Molecular Formula |
C15H16N2O4 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
3-(5-benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H16N2O4/c18-13-7-6-12(14(19)16-13)17-9-11(21-15(17)20)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,18,19) |
InChI Key |
BEHJRJNTYMVZBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC(OC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


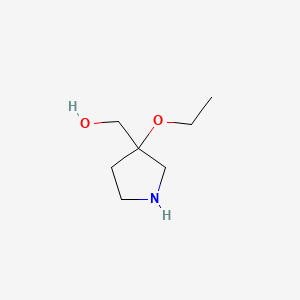
![Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate](/img/structure/B13554649.png)
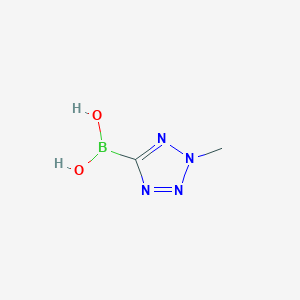
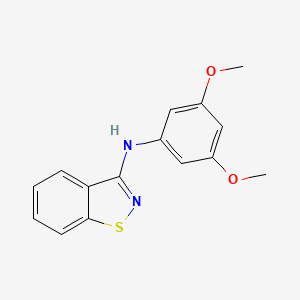

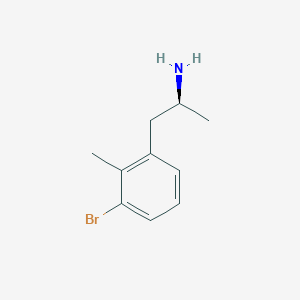
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B13554672.png)
![2-(3-Bromopropyl)benzo[d]thiazole](/img/structure/B13554677.png)


![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B13554699.png)
